
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and 3-ethoxyaniline Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline typically involves the condensation reaction between pyrrole-2-carbaldehyde and 3-ethoxyaniline. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours at a temperature of around 65°C to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution: Substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as an anticancer agent, as Schiff bases have shown promise in inhibiting cancer cell growth.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable structures.
作用机制
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity is believed to result from its ability to bind to bacterial proteins, inhibiting their function and leading to cell death .
相似化合物的比较
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Similar Schiff base with a methoxy group instead of an ethoxy group.
N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline: Another Schiff base with a methoxy group at a different position on the aniline ring.
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and ability to form complexes with metal ions, making it distinct from its methoxy-substituted counterparts .
属性
CAS 编号 |
145627-45-8 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.268 |
IUPAC 名称 |
3-ethoxy-N-(pyrrol-2-ylidenemethyl)aniline |
InChI |
InChI=1S/C13H14N2O/c1-2-16-13-7-3-5-11(9-13)15-10-12-6-4-8-14-12/h3-10,15H,2H2,1H3 |
InChI 键 |
GQBHXPXRILDLPB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC=C2C=CC=N2 |
同义词 |
Benzenamine, 3-ethoxy-N-(1H-pyrrol-2-ylmethylene)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


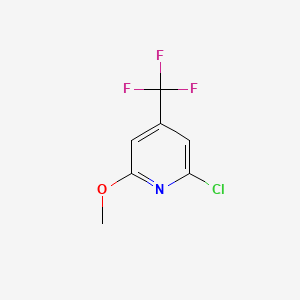

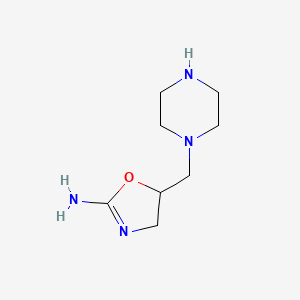
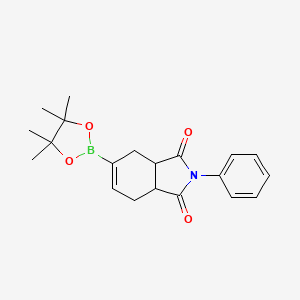

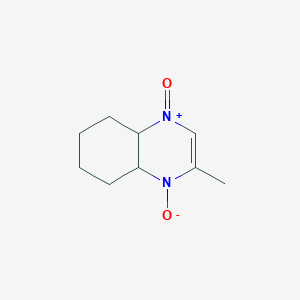
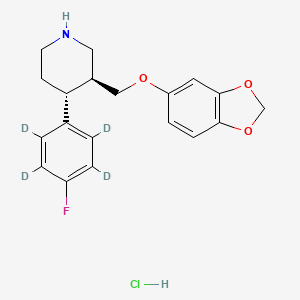

![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)
